4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Methyl-4H-1,2,4-triazole+Chlorosulfonic acid→4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonyl thiol derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction.
Major Products
The major products formed from the reactions of this compound depend on the nucleophile used. For example:
- Reaction with an amine yields a sulfonamide.
- Reaction with an alcohol yields a sulfonate.
- Reaction with a thiol yields a sulfonyl thiol.
Scientific Research Applications
4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry
Synthesis of Complex Molecules: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules, facilitating the study of biological processes.
Medicine
Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
Molecular Targets and Pathways
Enzyme Inhibition: In drug development, derivatives of this compound may act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity.
Signal Transduction: In biological systems, the compound can modify proteins or other biomolecules, affecting signal transduction pathways.
Comparison with Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride can be compared with other similar compounds in the triazole family:
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound has a thiol group instead of a sulfonyl chloride group and is used in different applications, such as corrosion inhibition.
1H-1,2,4-Triazole-3-thiol: Another similar compound with a thiol group, used in the synthesis of various derivatives.
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: This compound contains a pyridyl group and is used in coordination chemistry and material science.
Uniqueness
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and allows for a wide range of chemical transformations
Properties
IUPAC Name |
4-methyl-1,2,4-triazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O2S/c1-7-2-5-6-3(7)10(4,8)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPVCZGJCQPRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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